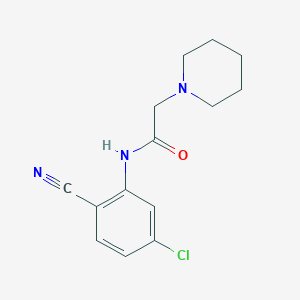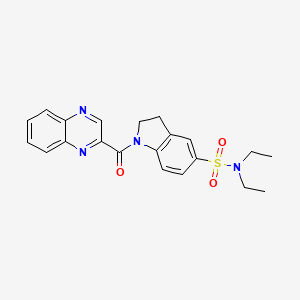
N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetamide (CP-122,288) is a compound that belongs to the class of piperidine derivatives. It has been extensively researched due to its potential use as a therapeutic agent in various diseases.
Mécanisme D'action
The exact mechanism of action of N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetamide is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. By blocking this receptor, N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetamide may help alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetamide has been shown to exhibit various biochemical and physiological effects. In preclinical studies, it has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in the regulation of mood and behavior. Moreover, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, which makes it a readily available compound for research. Moreover, it has exhibited promising results in preclinical studies, which suggests its potential use as a therapeutic agent.
However, there are also some limitations to using N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetamide in lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Moreover, its potential side effects and toxicity need to be further studied before it can be used in human trials.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetamide. Firstly, its potential use in the treatment of various diseases needs to be further studied in preclinical and clinical trials. Secondly, its exact mechanism of action needs to be elucidated to better understand its effects on the brain and behavior. Finally, its potential side effects and toxicity need to be further studied to ensure its safety for human use.
Conclusion:
In conclusion, N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetamide is a compound that has been extensively researched for its potential use as a therapeutic agent in various diseases. It exhibits antipsychotic, anxiolytic, and antidepressant properties and has been studied for its potential use in the treatment of neuropathic pain, epilepsy, and Alzheimer's disease. While it has several advantages for lab experiments, there are also some limitations to using it, and further research is needed to fully understand its potential use as a therapeutic agent.
Méthodes De Synthèse
N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetamide is synthesized through a multistep process that involves the reaction of 2-cyanophenylacetic acid with thionyl chloride to form 2-cyanophenylacetyl chloride. The resulting compound is then reacted with piperidine in the presence of a base to form N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetamide.
Applications De Recherche Scientifique
N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetamide has been extensively researched for its potential use as a therapeutic agent in various diseases. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties in preclinical studies. Moreover, it has been studied for its potential use in the treatment of neuropathic pain, epilepsy, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c15-12-5-4-11(9-16)13(8-12)17-14(19)10-18-6-2-1-3-7-18/h4-5,8H,1-3,6-7,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAQWXCZWPRMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-cyanophenyl)-2-piperidin-1-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,5-Dimethylfuran-3-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480067.png)






![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7480116.png)

![N-(3-cyanophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7480130.png)

